Technical Whitepaper: Strategic Utilization of [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol
Technical Whitepaper: Strategic Utilization of [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol
Executive Summary & Chemical Profile[1]
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol (CAS 1408057-44-2) is a specialized chiral building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of Targeted Protein Degraders (PROTACs).
This molecule represents a "privileged scaffold" in medicinal chemistry. It combines the rigid stereochemical control of the proline ring with the metabolic stability and electronic modulation provided by the gem-difluoro group. The C2-hydroxymethyl handle allows for facile conjugation, while the N-methyl group modulates solubility and lipophilicity.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value / Description | Clinical Significance |
| Molecular Formula | C₆H₁₁F₂NO | Core scaffold |
| Molecular Weight | 151.15 g/mol | Fragment-compliant (<300 Da) |
| Chirality | (S)-Enantiomer | Matches natural L-Proline stereochemistry |
| pKa (Calculated) | ~6.5 - 7.5 (Amine) | Lower than proline (~10.[1]6) due to fluorine inductive effect |
| LogP (Predicted) | ~0.6 | Ideal for CNS penetration and oral bioavailability |
| H-Bond Donors/Acceptors | 1 / 4 | Balanced for permeability |
Structural Biology & Pharmacochemistry[8]
The incorporation of the gem-difluoro group at the C4 position is not merely for metabolic blocking; it fundamentally alters the conformational landscape of the pyrrolidine ring through stereoelectronic effects.
The Fluorine "Gauche Effect"
In unsubstituted proline, the ring rapidly interconverts between C
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4,4-Difluoro Substitution: The presence of two fluorine atoms creates a "tug-of-war" regarding the gauche effect (preference of the C–F bond to be anti-periplanar to the N lone pair).
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Result: While 4,4-difluoroproline derivatives retain some flexibility, they exhibit a higher energy barrier to inversion compared to native proline. This "conformational biasing" reduces the entropic penalty upon binding to a protein target.
pKa Modulation
The strong electron-withdrawing nature of the two fluorine atoms (inductive effect) significantly lowers the pKa of the pyrrolidine nitrogen.
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Implication: At physiological pH (7.4), a larger fraction of the molecule exists in the uncharged state compared to non-fluorinated analogs. This often correlates with improved membrane permeability and blood-brain barrier (BBB) crossing.
Figure 1: Pharmacochemical impact of the gem-difluoro modification on the proline scaffold.
Synthetic Routes & Process Chemistry
While CAS 1408057-44-2 is commercially available, in-house synthesis is often required for scale-up or analog generation. The synthesis hinges on the critical deoxofluorination step.
Retrosynthetic Analysis
The most robust route begins with Trans-4-hydroxy-L-proline , a cheap chiral pool material.
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Protection: N-Boc and Ester protection.
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Oxidation: Conversion of the C4-alcohol to a ketone.
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Fluorination: Introduction of the gem-difluoro group.
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Functionalization: Reduction of the ester to alcohol and N-methylation.
Detailed Synthetic Protocol
Note: This protocol synthesizes the core scaffold. Steps may vary based on specific protecting group strategies.
Step 1: Deoxofluorination (The Critical Safety Step)
Precursor: N-Boc-4-keto-L-proline methyl ester. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
CRITICAL SAFETY WARNING: DAST can decompose explosively at temperatures >50°C. It reacts violently with water to produce HF. All glassware must be oven-dried. Perform strictly in a fume hood.
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Setup: Dissolve N-Boc-4-keto-L-proline methyl ester (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C .
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Addition: Add DAST (2.5 eq) dropwise via syringe. The low temperature is essential to prevent carbocation rearrangement or elimination.
-
Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 12 hours.
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Quench: Cool back to 0°C. Quench by slow addition to saturated aqueous NaHCO₃. (Do not add water to the reaction; add the reaction to the bicarbonate).
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Workup: Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
Step 2: Reduction to Alcohol
Precursor: N-Boc-4,4-difluoro-L-proline methyl ester.[2] Reagent: LiBH₄ or NaBH₄/CaCl₂.
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Dissolve the ester in THF/MeOH (10:1).
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Add NaBH₄ (4.0 eq) portion-wise at 0°C.
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Stir at RT for 4 hours until TLC shows consumption of ester.
Step 3: N-Methylation (Reductive Amination)
To arrive at CAS 1408057-44-2, one must swap the Boc group for a Methyl group.
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Deprotection: Treat N-Boc intermediate with 4M HCl in Dioxane (1 hr). Remove solvent to get the amine HCl salt.
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Methylation: Suspend the salt in MeOH/DCM. Adjust pH to ~5-6 with TEA.
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Add Formaldehyde (37% aq., 5.0 eq) and stir for 30 mins.
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Add NaBH₃CN (3.0 eq) or STAB (Sodium Triacetoxyborohydride).
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Stir overnight. Aqueous workup yields [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol .
Figure 2: Synthetic workflow from chiral pool material to target alcohol.
Applications in Drug Design[10][11]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "elaborated fragment."
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Vectors: The primary alcohol is a nucleophilic handle for attaching to aromatic cores via ether or ester linkages.
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Solubility: The N-methyl amine provides a solubilizing basic center (though attenuated by fluorine) that can interact with Asp/Glu residues in binding pockets.
Targeted Protein Degradation (PROTACs)
Proline derivatives are essential for recruiting E3 ligases (specifically VHL).
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Usage: While VHL ligands typically require 4-hydroxyproline for binding, 4,4-difluoro analogs are used in the linker region or as "exit vectors" to modify the physicochemical properties of the degrader without abolishing binding affinity. The fluorine atoms prevent oxidative metabolism at the sensitive C4 position, extending the half-life of the PROTAC.
Peptidomimetics
In peptide design, replacing a native proline with CAS 1408057-44-2 (incorporated as an amino acid analog via oxidation of the alcohol to acid) locks the peptide backbone conformation. This is used to stabilize
Handling and Stability
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ absorption (carbamate formation) if left open to air.
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Solubility: Highly soluble in DCM, MeOH, DMSO. Moderate solubility in water.
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Stability: The C-F bonds are metabolically inert. The hydroxymethyl group is stable but can be oxidized to the aldehyde/acid if treated with strong oxidants (e.g., Dess-Martin Periodinane).
References
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PubChem Compound Summary. "[(2S,4S)-4-methylpyrrolidin-2-yl]methanol" (Analogous structural data). National Center for Biotechnology Information. Available at:
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Linclau, B., et al. (2019).[4] "Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines." Journal of Organic Chemistry. (Detailed conformational analysis of fluorinated prolines). Available at:
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Sigma-Aldrich. "Product Specification: (S)-2-(Hydroxymethyl)-1-methyl-4,4-difluoropyrrolidine." Available at:
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BLD Pharm. "CAS 1408057-44-2 Product Page."[5] Available at: [5]
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Raines, R. T., et al. (2010). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins."[6] PMC Biophysics. Available at:
Sources
- 1. 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. N-BOC-4,4-difluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1408057-44-2|(S)-(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
